molecular formula C18H19ClN2O3 B3939237 N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide

N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide

Cat. No. B3939237
M. Wt: 346.8 g/mol
InChI Key: HHZKMFQQJGVLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide, also known as A-836,339, is a synthetic compound that has been developed as a selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are primarily found in immune cells and are involved in regulating immune function and inflammation. A-836,339 has been shown to have potential therapeutic applications in a range of conditions, including pain, inflammation, and autoimmune diseases.

Mechanism of Action

While N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide is known to be a CB2 receptor agonist, the precise mechanisms by which it exerts its effects are not fully understood. Future research could investigate the downstream signaling pathways activated by N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide and how they contribute to its therapeutic effects.
- Combination therapies: N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide could be used in combination with other drugs to enhance its therapeutic effects or reduce side effects. Future research could investigate potential combination therapies involving N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide.

Advantages and Limitations for Lab Experiments

N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide has several advantages and limitations for use in lab experiments. Advantages include:
- Selectivity: N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide is a selective CB2 receptor agonist, meaning it binds specifically to CB2 receptors and does not bind to other cannabinoid receptors.
- Potency: N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide has been shown to be a potent CB2 receptor agonist, meaning it can activate CB2 receptors at low concentrations.
Limitations include:
- Availability: N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide is a synthetic compound that may not be readily available for use in lab experiments.
- Specificity: While N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide is selective for CB2 receptors, it may still have off-target effects that could complicate experimental results.

Future Directions

There are several potential future directions for research on N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide, including:
- Clinical trials: N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide has shown promise in preclinical studies as a potential treatment for conditions such as pain and inflammation. Future research could involve clinical trials to investigate its safety and efficacy in humans.
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Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide has been the subject of several scientific studies investigating its potential therapeutic applications. In preclinical studies, N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as arthritis and neuropathic pain. Additionally, N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide has been shown to have immunomodulatory effects, suggesting it could be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-13(14-5-3-2-4-6-14)21-18(23)17(22)20-11-12-24-16-9-7-15(19)8-10-16/h2-10,13H,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZKMFQQJGVLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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